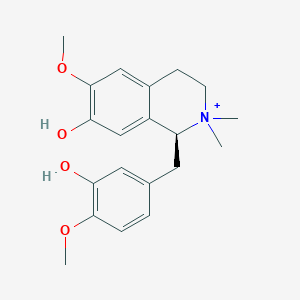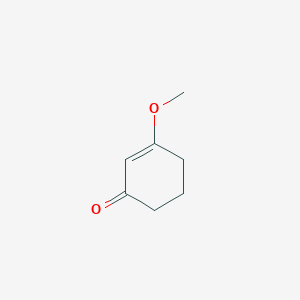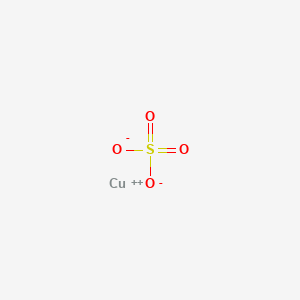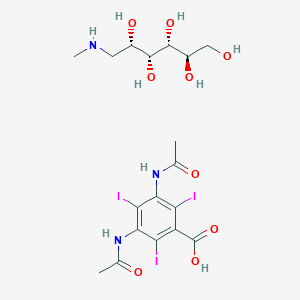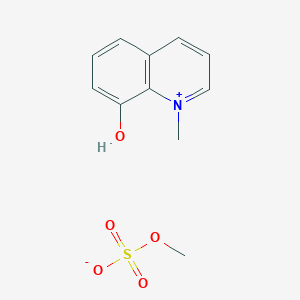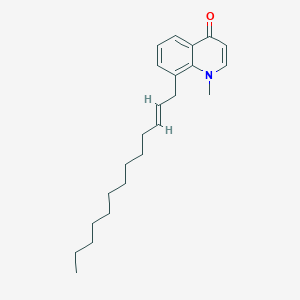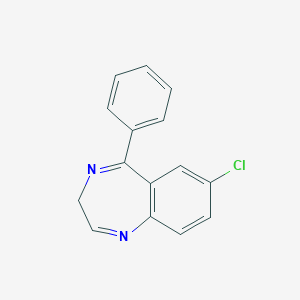
3H-1,4-Benzodiazepine, 7-chloro-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound belongs to the benzodiazepine family, which is known for its therapeutic potential in treating various disorders.
Mecanismo De Acción
The mechanism of action of 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- involves binding to the GABA-A receptor, which is a ligand-gated ion channel that regulates the flow of chloride ions into the neuron. This binding enhances the inhibitory effects of GABA, leading to the sedative and anxiolytic properties of benzodiazepines.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- include sedation, muscle relaxation, anxiolysis, anticonvulsant effects, and amnesia. These effects are mediated through the GABA-A receptor and are dose-dependent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- in lab experiments is its well-established synthesis method. Additionally, its mechanism of action and physiological effects are well-understood, making it a useful tool for studying the GABA-A receptor. However, one limitation is that benzodiazepines can have variable effects depending on the individual, making it important to carefully control for individual differences in lab experiments.
Direcciones Futuras
There are several future directions for research on 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl-. One area of interest is investigating its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on developing selective agonists for specific subtypes of the GABA-A receptor, which could have therapeutic potential. Finally, there is interest in understanding the long-term effects of benzodiazepine use, particularly in older adults, and developing safer alternatives.
In conclusion, 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- is a chemical compound that has significant potential in scientific research. Its well-established synthesis method, mechanism of action, and physiological effects make it a useful tool for studying the GABA-A receptor and investigating potential therapeutic applications. Ongoing research in this area has the potential to lead to new treatments for a range of disorders.
Métodos De Síntesis
The synthesis of 3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- involves the condensation of o-phenylenediamine with a substituted benzaldehyde, followed by cyclization and chlorination. This method has been well-established and is widely used in the synthesis of benzodiazepines.
Aplicaciones Científicas De Investigación
3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, sedative, hypnotic, and anticonvulsant properties. Additionally, this compound has been investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
16398-00-8 |
|---|---|
Nombre del producto |
3H-1,4-Benzodiazepine, 7-chloro-5-phenyl- |
Fórmula molecular |
C15H11ClN2 |
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
7-chloro-5-phenyl-3H-1,4-benzodiazepine |
InChI |
InChI=1S/C15H11ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-8,10H,9H2 |
Clave InChI |
GIVYEEPCHMGCEK-UHFFFAOYSA-N |
SMILES |
C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
SMILES canónico |
C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Otros números CAS |
16398-00-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



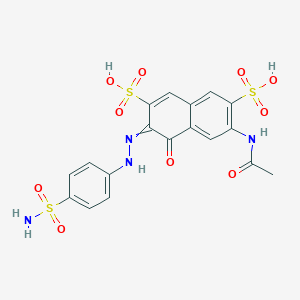
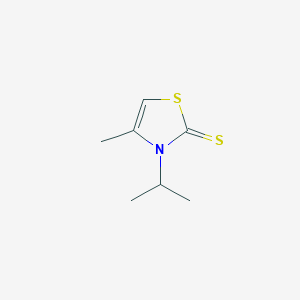
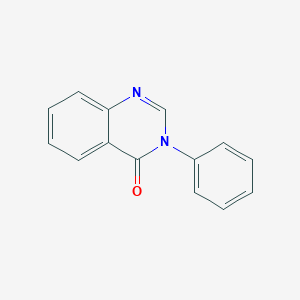
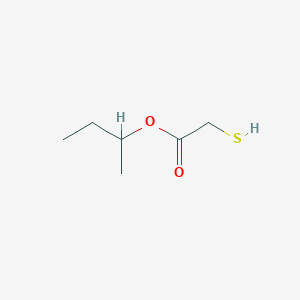

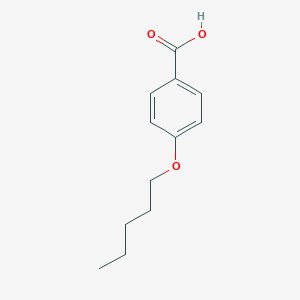
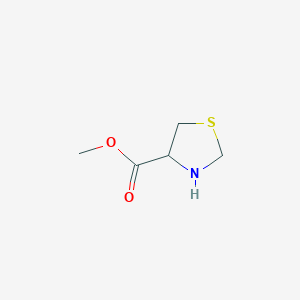
![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)
